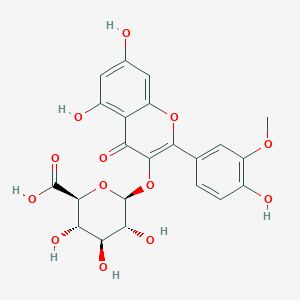![molecular formula C20H21N3O3 B106467 3-[2-(Dimethylamino)phenyl]-3-hydroxy-5-methoxy-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one CAS No. 16688-21-4](/img/structure/B106467.png)
3-[2-(Dimethylamino)phenyl]-3-hydroxy-5-methoxy-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Dimethylamino)phenyl]-3-hydroxy-5-methoxy-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one, also known as DMHQ, is a chemical compound that has gained significant attention in the field of scientific research. DMHQ is a synthetic compound that has been found to have various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Applications De Recherche Scientifique
Crystal Structure and Molecular Analysis
The compound's crystal structure has been analyzed, highlighting its planarity and molecular conformation, which is significant in understanding its chemical behavior and potential applications in materials science (Magotra et al., 1996).
Synthesis and Structural Elucidation
Research on the synthesis of similar pyrroloquinazoline alkaloids, including structural elucidation through spectroscopic and X-ray diffraction analyses, provides insights into the chemical pathways and structural characteristics of these compounds (Thappa et al., 1996).
Anticancer and Antimicrobial Potential
Investigations into derivatives of quinazolinones have shown potential in anticancer and antimicrobial applications. For instance, certain derivatives demonstrate inhibitory effects on tubulin polymerization and exhibit anticancer activity in various cell lines (Driowya et al., 2016). Additionally, other studies have reported antimicrobial activities against various bacterial strains, suggesting the compound's utility in developing new bactericides (Ortikov et al., 2017).
Antioxidant Properties
Research into quinazolin derivatives has also indicated their potential as antioxidants. Some synthesized compounds have shown higher scavenging capacity against certain radicals compared to common antioxidants like ascorbic acid, suggesting their utility in oxidative stress-related conditions (Al-azawi, 2016).
Potential in Neuropharmacology
The effects of quinazolinone derivatives on brain monoamine oxidase (MAO) activity have been explored, indicating the potential application of these compounds in neuropharmacology and possibly in the treatment of neurological disorders (Markosyan et al., 2008).
Propriétés
Numéro CAS |
16688-21-4 |
|---|---|
Nom du produit |
3-[2-(Dimethylamino)phenyl]-3-hydroxy-5-methoxy-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one |
Formule moléculaire |
C20H21N3O3 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
3-[2-(dimethylamino)phenyl]-3-hydroxy-5-methoxy-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C20H21N3O3/c1-22(2)15-9-5-4-8-14(15)20(25)11-12-23-18(24)13-7-6-10-16(26-3)17(13)21-19(20)23/h4-10,25H,11-12H2,1-3H3 |
Clé InChI |
HSGFCNFPJXZBFJ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC=C1C2(CCN3C2=NC4=C(C3=O)C=CC=C4OC)O |
SMILES canonique |
CN(C)C1=CC=CC=C1C2(CCN3C2=NC4=C(C3=O)C=CC=C4OC)O |
Synonymes |
Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[2-(dimethylamino)phenyl]-2,3-dihydro-3-hydroxy-5-methoxy- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



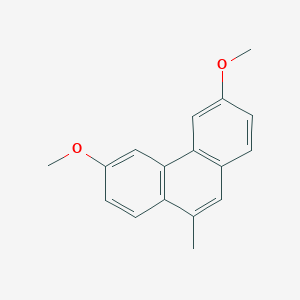
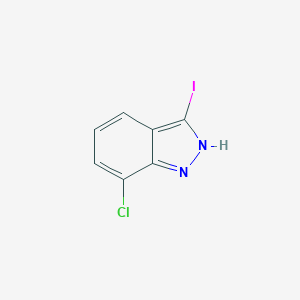
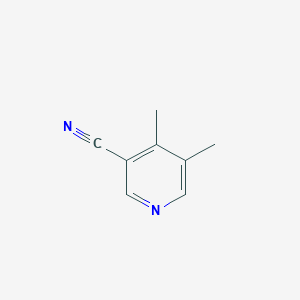
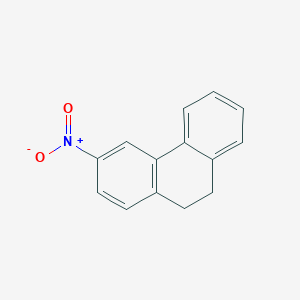
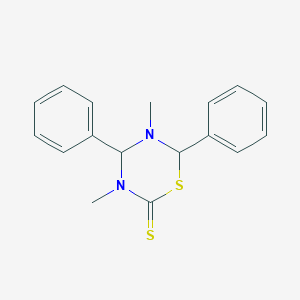
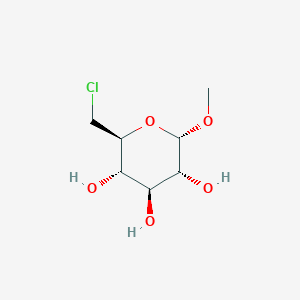

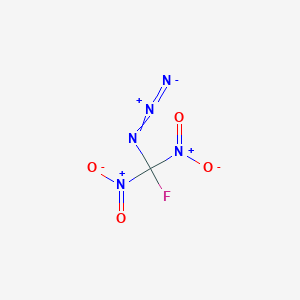
amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B106409.png)
![6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid](/img/structure/B106411.png)
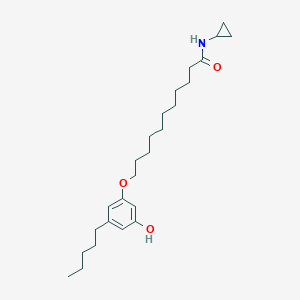
![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B106415.png)

